Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane
Description
Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane (CAS: 436-59-9), also known as fluorodimesitylborane, is a sterically hindered triarylborane with the molecular formula C₁₈H₂₂BF . Its structure features two mesitylene-derived aryl groups (2,4,6-triisopropylphenyl) bonded to a central boron atom, with a fluorine atom completing the trigonal planar geometry . The bulky isopropyl substituents impart significant steric hindrance, which influences its Lewis acidity and reactivity compared to fluorinated analogs. This compound is synthetically accessible via methods similar to those used for related boronate esters, though direct synthetic details are sparsely documented in the provided evidence .
Properties
CAS No. |
118513-79-4 |
|---|---|
Molecular Formula |
C30H46BF |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane |
InChI |
InChI=1S/C30H46BF/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31(32)30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 |
InChI Key |
JEIYBMXNOPIIOP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Aryllithium or Arylmagnesium Intermediates
The most direct and widely reported approach to triarylboranes involves the reaction of aryllithium or arylmagnesium reagents with boron trihalides or boron halide derivatives.
Formation of Aryllithium or Arylmagnesium Reagents :
The 2,4,6-tri(propan-2-yl)phenyl moiety can be functionalized as a bromide or iodide derivative. This aryl halide is then converted into the corresponding aryllithium by lithium-halogen exchange using butyllithium at low temperatures (typically -78 °C) or into the arylmagnesium bromide by reaction with magnesium turnings in ether solvents.
This step requires careful temperature control to prevent side reactions and decomposition due to the steric bulk and sensitivity of the substituents.Reaction with Boron Electrophiles :
The aryllithium or arylmagnesium reagents are reacted with boron trihalides such as boron trichloride (BCl3) or boron tribromide (BBr3), or with boron trifluoride etherate (BF3·OEt2) in ether solvents. The reaction typically proceeds via nucleophilic attack of the arylmetal reagent on the boron center, displacing halide ions and forming the triarylborane.
The reaction is generally carried out at low to moderate temperatures (0 °C to room temperature) to optimize yield and minimize side reactions.Workup and Purification :
After completion, the reaction mixture is quenched, and the product is isolated by extraction, crystallization, or chromatography. The bulky triisopropyl groups aid in the crystallinity and stability of the final product.
Use of Boron Halide Precursors with Preformed Arylmetal Reagents
A patent (US5510536A) describes the preparation of tris(pentafluorophenyl)borane using pentafluorophenylmagnesium derivatives generated directly from pentafluorobenzene without the need for bromination intermediates. Although this patent focuses on pentafluorophenyl derivatives, the methodology is relevant for fluorinated triarylboranes with bulky substituents.
- Key features of this method include :
- Generation of arylmagnesium derivatives at moderate temperatures (0 °C to 250 °C) in ether solvents.
- Direct reaction with boron halides to form the triarylborane.
- Avoidance of low-temperature lithium-halogen exchange steps, reducing complexity and cost.
- Use of ether solvents such as diethyl ether, tetrahydrofuran, or 1,4-dioxane to stabilize intermediates.
This approach could be adapted to this compound by using the corresponding fluorinated triisopropylphenylmagnesium derivatives.
Alternative Routes Using Chloroboronates and Aminoborane Complexes
A doctoral thesis on phosphino-oxazoline ligands (Edoc.unibas.ch) discusses the synthesis of boron-containing ligands via nucleophilic attack of lithium diarylphosphine salts on diarylchloroboranes. Although focused on phosphino-boronates, the underlying chemistry is relevant:
Route B: Addition of lithium-oxazolines to chloroboranes
This method involves the reaction of lithium salts of functionalized aryl groups with chloroboronates, forming boron ate-complexes. The reaction conditions are typically low temperature (-78 °C) in ether/toluene mixtures.
The method is sensitive and requires optimization to avoid side reactions but provides access to boron compounds with tailored substituents.Aminoborane Complexes and Difluoroborates
The formation of aminoborane complexes and difluoroborates as intermediates has been reported, which can undergo nucleophilic substitution to yield fluorinated boranes. These methods allow electronic tuning of the boron center and may be applicable to the preparation of this compound analogs.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Aryllithium or Arylmagnesium Route | 2,4,6-tri(propan-2-yl)phenyl bromide/iodide; n-BuLi or Mg; BCl3 or BF3·OEt2 | Low temp (-78 °C) for metalation; 0 °C to RT for coupling | Well-established; high purity products | Requires low temp control; sensitive reagents |
| Direct Grignard from Fluorinated Aromatics (Patent US5510536A) | Fluorinated arylmagnesium derivatives; boron halides | 0 °C to 250 °C; ether solvents | Avoids bromination step; scalable | Requires preparation of fluorinated Grignard |
| Chloroboronate Route (Phosphino-boron analogs) | Lithium diarylphosphine salts; diarylchloroboranes | -78 °C to RT; Et2O/Toluene | Enables functional group diversity | Sensitive reaction; requires optimization |
| Aminoborane and Difluoroborate Intermediates | Aminoboranes; difluoroborates | Various; often low temp | Electronic tuning possible | Complex intermediates; multi-step |
Research Findings and Considerations
The bulky triisopropyl substituents in this compound require careful control of steric effects during metalation and coupling steps to avoid incomplete reactions or side products.
Fluorine substituents on the aromatic rings influence the electronic properties of the borane, enhancing Lewis acidity and catalytic activity, but may also affect the stability of organometallic intermediates.
Solvent choice is critical: ether solvents such as diethyl ether and tetrahydrofuran are preferred for stabilizing organometallic reagents and facilitating coupling reactions.
Low temperature conditions (e.g., -78 °C) are often necessary during the formation of aryllithium intermediates to prevent decomposition, although some newer methods allow higher temperatures for Grignard formation.
Purification typically involves crystallization due to the bulky substituents enhancing crystallinity, but chromatographic techniques may be used if necessary.
Chemical Reactions Analysis
Types of Reactions
Fluorobis(2,4,6-triisopropylphenyl)borane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles like hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alcohols or amines are used under mild conditions.
Major Products
Oxidation: Boronic acids or boronates.
Reduction: Borohydrides.
Substitution: Alkoxy or amino derivatives.
Scientific Research Applications
Fluorobis(2,4,6-triisopropylphenyl)borane has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Industry: It is used in the production of advanced materials and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of fluorobis(2,4,6-triisopropylphenyl)borane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property makes it an effective catalyst in various chemical reactions, including the Suzuki-Miyaura coupling. The boron atom in the compound interacts with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Similar Triarylboranes
Structural and Electronic Differences
The catalytic activity and Lewis acidity of triarylboranes are heavily influenced by substituent electronic and steric effects. Below is a comparative analysis of fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane with key fluorinated analogs:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Fluorinated aryl groups (e.g., C₆F₅, 3,5-bis(CF₃)C₆H₃) increase Lewis acidity by withdrawing electron density from boron, enhancing electrophilicity. In contrast, the isopropyl groups in this compound are electron-donating, reducing acidity .
- Steric Effects : The bulky isopropyl substituents in this compound hinder substrate access to the boron center, limiting its utility in catalysis compared to less hindered analogs like B(C₆F₅)₃ .
Catalytic Performance
Fluorinated triarylboranes dominate catalytic applications due to their strong Lewis acidity:
- Hydroboration Reactions : BArF₃ and tris(2,4,6-trifluorophenyl)borane exhibit superior activity in hydroboration of alkenes and alkynes compared to B(C₆F₅)₃. For example, BArF₃ achieves faster reaction rates and higher yields in imine hydroboration .
Notable Gap: this compound is absent from catalytic studies in the provided evidence, suggesting its primary utility may lie in non-catalytic applications, such as stabilizing reactive intermediates via steric protection .
Reduction Potential and Stability
- Reduction Potential: Systematic studies on substituted triarylboranes (e.g., B(C₆Cl₅)ₙ(C₆F₅)₃₋ₙ) show that electron-withdrawing groups lower reduction potentials, enhancing stability in redox processes.
- Thermal Stability : The steric bulk of isopropyl groups may improve thermal stability by preventing decomposition pathways, though direct data is lacking .
Biological Activity
Fluorobis[2,4,6-tri(propan-2-yl)phenyl]borane (CAS No. 118513-79-4) is an organoboron compound notable for its diverse applications in organic synthesis and biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent scientific findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C30H46BF |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | Fluoro-bis[2,4,6-tri(propan-2-yl)phenyl]borane |
| Solubility | Soluble in acetone and ether |
The compound's structure features a boron atom bonded to a fluorine atom and two bulky triisopropylphenyl groups, contributing to its unique reactivity and solubility properties.
This compound acts primarily as a Lewis acid , facilitating various chemical reactions by accepting electron pairs from nucleophiles. This property is particularly useful in organic synthesis reactions such as the Suzuki-Miyaura coupling , where it aids in forming carbon-carbon bonds by interacting with palladium catalysts.
1. Synthesis of Biologically Active Molecules
The compound is utilized in synthesizing various biologically active molecules. Its reactivity allows for the introduction of functional groups that are essential for biological activity. For instance, it can be oxidized to form boronic acids or boronates, which are valuable in medicinal chemistry for drug development.
2. Probes in Biochemical Assays
This compound serves as a probe in biochemical assays due to its ability to selectively bind to certain biomolecules. This property enables researchers to study interactions between drugs and their targets at a molecular level.
Case Studies and Research Findings
Recent studies have highlighted the potential of fluorinated boron compounds in therapeutic applications:
- Boron Neutron Capture Therapy (BNCT) : Research indicates that boron-containing compounds can be effective in targeting tumor cells while sparing healthy tissues. This compound could play a role in enhancing the efficacy of BNCT by improving the delivery of boron to cancer cells through targeted drug design strategies .
- Antiproliferative Activity : A study on various organoboron compounds demonstrated that certain derivatives exhibited significant antiproliferative effects against human cancer cell lines. The introduction of fluorinated groups was shown to enhance biological activity by modifying the lipophilicity and polarizability of the compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
